2-(2-Fluoro-5-pyridyl)-7-azanorbornane

Beschreibung

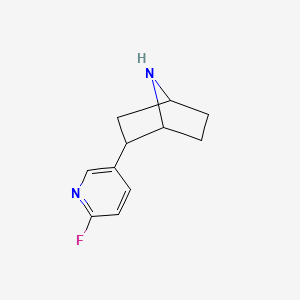

2-(2-Fluoro-5-pyridyl)-7-azanorbornane is a bicyclic amine derivative featuring a 7-azanorbornane core (a bridged heterocycle with a nitrogen atom at the bridgehead) substituted with a 2-fluoro-5-pyridyl group. The fluorine atom and pyridine ring introduce electronic and steric effects that modulate binding affinity and metabolic stability.

Eigenschaften

Molekularformel |

C11H13FN2 |

|---|---|

Molekulargewicht |

192.23 g/mol |

IUPAC-Name |

2-(6-fluoropyridin-3-yl)-7-azabicyclo[2.2.1]heptane |

InChI |

InChI=1S/C11H13FN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2 |

InChI-Schlüssel |

DCJIJGZSYBOUGL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2C(CC1N2)C3=CN=C(C=C3)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoro-pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane typically involves the fluorination of pyridine derivatives and the construction of the aza-bicyclic framework. One common method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with appropriate reagents to construct the aza-bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yields and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of palladium-catalyzed reactions and other transition metal-catalyzed processes can also be employed to streamline the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Fluoro-pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated pyridine ring, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced aza-bicyclic compounds.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1. Neurological Disorders

One of the most promising applications of 2-(2-Fluoro-5-pyridyl)-7-azanorbornane is in the treatment of neurological disorders. Research indicates that derivatives of this compound exhibit selective inhibition of the USP30 enzyme, which is implicated in mitochondrial dysfunction and neurodegenerative diseases. For instance, studies have shown that these compounds can be effective in treating conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis by modulating mitochondrial activity and reducing neuroinflammation .

1.2. Pain Management

The compound has also been investigated for its analgesic properties. Analogues of this compound have been synthesized and tested for their efficacy as pain relievers, particularly in chronic pain conditions. The structure-activity relationship (SAR) studies suggest that modifications to the pyridyl group can enhance analgesic potency while minimizing side effects .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cycloadditions. The common methods include:

- Nucleophilic Attack : Lithiated chloropyridines are used to attack azabicyclic ketones, leading to the formation of the desired azanorbornane framework.

- Elimination Reactions : Subsequent dehydration steps yield the final product with high yields .

Table 1: Key Synthetic Pathways for this compound

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Nucleophilic Substitution | Lithiated chloropyridine | 80 |

| 2 | Cycloaddition | Diels-Alder reaction | 75 |

| 3 | Elimination | Acidic dehydration | 85 |

Case Studies

3.1. USP30 Inhibition

A notable case study involved the application of this compound as a selective USP30 inhibitor. In vitro studies demonstrated that this compound exhibited at least a 20-fold selectivity over other deubiquitinating enzymes, making it a candidate for therapeutic interventions in diseases characterized by mitochondrial dysregulation .

3.2. Analgesic Activity

In another study focusing on pain management, researchers synthesized various analogues of this compound and assessed their analgesic efficacy using animal models. The results indicated that certain derivatives significantly reduced pain responses compared to controls, highlighting their potential as novel analgesics .

Wirkmechanismus

The mechanism of action of 2-(6-Fluoro-pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The fluorinated pyridine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the aza-bicyclic structure provides rigidity and stability to the compound. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

a. 7-Azanorbornane Derivatives with Aromatic Substituents

- Epibatidine (7-azabicyclo[2.2.1]heptan-7-ium chloride): Shares the 7-azanorbornane core but lacks the fluoropyridyl group. Instead, epibatidine features a chloropyridine substituent. The rigid bicyclic structure of epibatidine contributes to its high affinity for nicotinic acetylcholine receptors, whereas 2-(2-fluoro-5-pyridyl)-7-azanorbornane’s fluoropyridyl group may enhance metabolic stability due to reduced susceptibility to oxidative degradation .

- Naproxen-Conjugated 7-Azanorbornane (Compound 5 in ): This derivative includes a naproxen moiety linked via an ether bond. The bulky naproxen group facilitates biotransformation studies, demonstrating microbial hydroxylation and O-methylglucosidation.

b. Non-Azanorbornane Bicyclic Amines

- 8-Azabicyclo[3.2.1]octane Derivatives: These compounds have a larger ring system, altering spatial constraints and hydrogen-bonding capabilities. For example, β-(thien-2-yl) proline analogues with this scaffold show distinct conformational preferences compared to 7-azanorbornanes, impacting their interactions with biological targets like proteases .

Pharmacological Activity

- GPCR Targeting: 7-Azanorbornane-based compounds, including this compound, are prioritized for GPCR modulation due to their conformational rigidity. For instance, κ- and δ-opioid receptor agonists derived from this scaffold exhibit nanomolar binding affinities, comparable to epibatidine’s activity at nicotinic receptors .

- Receptor Selectivity: Fluorine substitution may enhance selectivity for specific GPCR subtypes. For example, trifluoroacetyl-substituted analogues (e.g., compound 7a in ) show reduced off-target effects compared to non-fluorinated derivatives .

Metabolic Stability

- Biotransformation: Naproxen-conjugated 7-azanorbornane undergoes microbial hydroxylation and glycosidation, whereas fluorinated derivatives like this compound are expected to resist such modifications due to the electron-withdrawing fluorine atom .

- In Vivo Half-Life: Fluorine’s presence typically reduces cytochrome P450-mediated metabolism, suggesting improved half-life over non-fluorinated analogues (e.g., epibatidine) .

Resolution of Enantiomers

- Chiral HPLC: Used for resolving β-(thien-2-yl) proline analogues of 7-azanorbornane, achieving >99% enantiomeric excess (ee) .

- Diastereomer Crystallization: Required for older 7-azanorbornane derivatives, adding synthetic steps and reducing efficiency .

Q & A

Q. What synthetic methodologies are established for synthesizing 2-(2-Fluoro-5-pyridyl)-7-azanorbornane, and how do they address stereochemical control?

The synthesis of 7-azanorbornane derivatives typically involves multi-step routes starting from precursors like trans-4-amino-cyclohexanol hydrochloride. Acylation reactions using acid chlorides (e.g., naproxen acid chloride) or palladium-catalyzed cyanation sequences have been employed to introduce substituents . For fluoropyridyl derivatives, regioselective functionalization (e.g., chlorination/fluorination of pyridine intermediates) is critical. Stereochemical control is achieved via chiral HPLC resolution of diastereomers or asymmetric synthesis using enantioselective catalysts, as demonstrated in proline-azanorbornane hybrids .

Q. What analytical techniques are essential for confirming the structural integrity of 7-azanorbornane derivatives?

X-ray crystallography is the gold standard for resolving stereochemistry, as shown in the structural elucidation of the 7-azanorbornane hydrochloride salt . NMR spectroscopy (e.g., , , and ) is indispensable for verifying regiochemistry and fluorine substitution patterns. For example, NMR signals between δ 1.47–1.86 ppm confirm the bicyclic framework, while fluoropyridyl protons appear as distinct doublets near δ 7.5–8.5 ppm .

Q. How can microbial biotransformation be applied to functionalize 7-azanorbornane scaffolds?

The fungus Beauveria bassiana has been used to hydroxylate 7-azanorbornane ethers, introducing hydroxyl groups at specific positions (e.g., C-4 or C-5). Subsequent O-methylglucosidation can occur, yielding glycosylated metabolites. This method requires substrate design with auxiliaries like naproxen to enhance microbial recognition .

Advanced Research Questions

Q. How do fluoropyridyl substitutions influence the biological activity of 7-azanorbornane derivatives compared to chlorinated analogs like epibatidine?

Fluorine’s electronegativity and small atomic radius enhance binding affinity to nicotinic acetylcholine receptors (nAChRs) by optimizing hydrogen-bonding and van der Waals interactions. For example, this compound (norchlorofluoro-epibatidine) shows altered receptor selectivity compared to chlorinated epibatidine, as fluorine reduces steric hindrance while maintaining lipophilicity . Comparative studies using radioligand assays or molecular docking are recommended to quantify these effects.

Q. What strategies resolve contradictions in reported synthetic yields for 7-azanorbornane derivatives?

Discrepancies in yields often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading). For example, palladium-catalyzed cyanation requires strict control of temperature and ligand ratios to avoid side reactions . Reproducibility can be improved using design-of-experiments (DoE) approaches to optimize parameters like reaction time, stoichiometry, and purification methods (e.g., flash chromatography vs. crystallization) .

Q. How can computational modeling predict the metabolic stability of fluorinated 7-azanorbornane derivatives?

Density functional theory (DFT) calculations can model metabolic pathways, such as cytochrome P450-mediated oxidation. Fluorine’s inductive effects reduce electron density at adjacent carbons, slowing hydroxylation. Molecular dynamics simulations further predict binding modes to metabolic enzymes, guiding structural modifications to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.